molecular formula C16H20ClNO3 B2916185 2-(4-Chlorophenoxy)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone CAS No. 2034342-48-6

2-(4-Chlorophenoxy)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone

Cat. No. B2916185
CAS RN: 2034342-48-6
M. Wt: 309.79
InChI Key: LFFKQBSJJXHJLA-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone, also known as CPE, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CPE is a potent and selective inhibitor of the protein kinase C epsilon (PKCε) isoform, which plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Heterocyclic Compounds : Compounds similar to "2-(4-Chlorophenoxy)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone" have been synthesized for potential applications in medicinal chemistry and materials science. For instance, the synthesis and characterization of novel polyimides derived from pyridine-bridged aromatic dianhydride and various diamines highlight the importance of such structures in developing materials with good thermal stability and mechanical properties (Wang et al., 2006).

Potential Applications

  • Medicinal Chemistry : Related compounds have shown potential in medicinal chemistry, such as the organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity and structural diversity. These derivatives exhibit significant biological activities, indicating the potential medicinal applications of compounds with similar structures (Xiao-Hua Chen et al., 2009).

  • Materials Science : In the realm of materials science, the synthesis and characterization of compounds with similar structures have led to the development of novel materials. For example, strategies for electrooptic film fabrication demonstrate the influence of pyrrole-pyridine-based dibranched chromophore architecture on thin-film microstructure and nonlinear optical response, underscoring the potential utility of such compounds in advanced materials applications (Facchetti et al., 2006).

Environmental and Analytical Chemistry

  • Analytical Detection : Research on the identification of pyrolysis products of new psychoactive substances, such as 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride, suggests the importance of structural analogs in analytical chemistry for the detection and characterization of degradation products, which may also imply the relevance of "2-(4-Chlorophenoxy)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone" in similar contexts (Texter et al., 2018).

properties

IUPAC Name

2-(4-chlorophenoxy)-1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO3/c17-13-3-5-14(6-4-13)21-11-16(19)18-8-7-15(9-18)20-10-12-1-2-12/h3-6,12,15H,1-2,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFKQBSJJXHJLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2CCN(C2)C(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenoxy)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone

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